![molecular formula C16H16BrClN2O2 B2540196 5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide CAS No. 1365625-11-1](/img/structure/B2540196.png)
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with bromo, chloro, and pyridine-3-carboxamide groups, which are known to interact with biological targets such as dopamine D2 and serotonin 5-HT3 receptors .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including nucle
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of pyridine-based structures in organic synthesis. For instance, studies have shown the synthesis of pyridine derivatives through reactions involving bromination, acylation, and condensation processes, providing foundational methodologies for creating complex molecules (Bagley, Glover, Merritt, & Xiong, 2004).
Structural characterization techniques, including NMR, FT-IR, and X-ray crystallography, have been employed to confirm the molecular structures of these compounds. This is crucial for understanding the molecular basis of their reactivity and potential biological activities. For example, the crystal structure of a related pyridine derivative was determined, showcasing the importance of accurate structural elucidation in the development of pharmaceuticals and materials science (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Biological Evaluation
- While the specific compound "5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide" may not have direct references to biological activity, closely related compounds have been evaluated for their potential biological effects. For instance, the synthesis and biological evaluation of pyridine C-nucleosides and their analogues against tumor-cell lines and viruses indicate a broad interest in pyridine derivatives for therapeutic applications, even though marked biological activity was not found in one study (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Chemical Reactivity and Applications
- The reactivity of pyridine derivatives, including bromination and nucleophilic substitution reactions, is of significant interest. This reactivity forms the basis for further modifications and derivatizations of the pyridine core, leading to a wide range of compounds with potential applications in drug development and materials science. For example, the efficient synthesis of a bromo-methoxy-methylaminopyridine derivative highlights the synthetic utility of these compounds in developing receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of similar compounds could involve further investigation into their potential applications in various fields. For instance, 5-Bromo-2-chloropyridine may be used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-10-4-3-5-11(2)14(10)22-7-6-19-16(21)13-8-12(17)9-20-15(13)18/h3-5,8-9H,6-7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMPPNLUNDDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

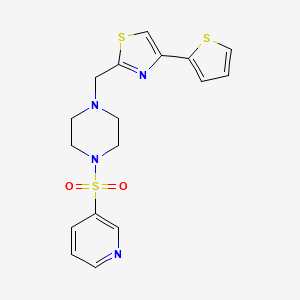
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
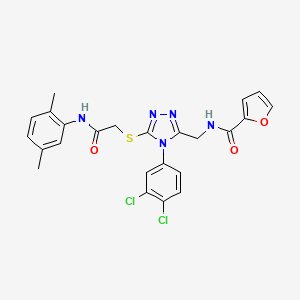
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)
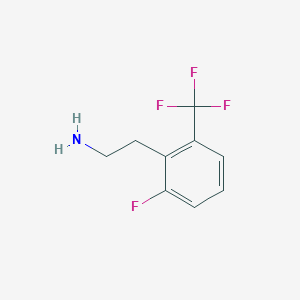
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)
![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)
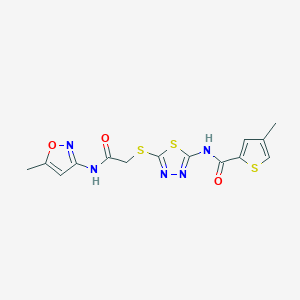
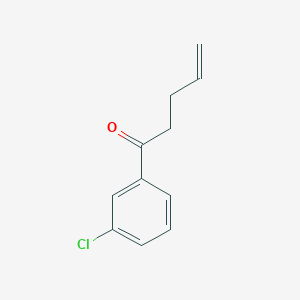
![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)

![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)